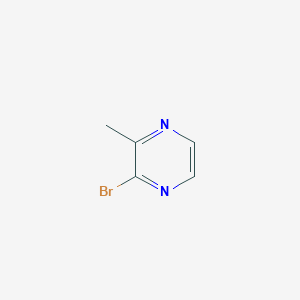

2-Bromo-3-methylpyrazine

Descripción general

Descripción

Synthesis Analysis

While specific studies directly addressing the synthesis of 2-Bromo-3-methylpyrazine were not identified, the synthesis of related pyrazine compounds often involves strategies like halogenation, where a bromine atom is introduced into the pyrazine ring, and methylation, where a methyl group is added. These processes are crucial for creating specific derivatives with desired properties for further application in chemical and pharmaceutical research.

Molecular Structure Analysis

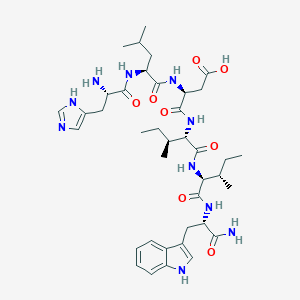

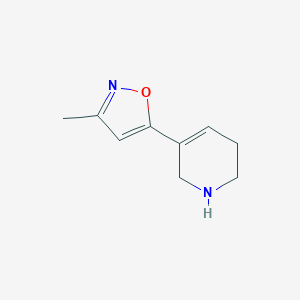

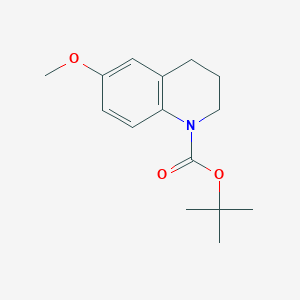

The molecular structure of 2-Bromo-3-methylpyrazine is defined by the presence of a bromine atom and a methyl group attached to the pyrazine ring. This structural arrangement significantly influences the compound's chemical reactivity, including its interaction with other molecules, stability, and potential to undergo further chemical reactions. The bromine atom, being a halogen, is reactive and can participate in various chemical reactions, making the compound a valuable intermediate for further chemical modifications.

Chemical Reactions and Properties

Pyrazines, including 2-Bromo-3-methylpyrazine, can undergo a range of chemical reactions, such as nucleophilic substitution, where the bromine atom can be replaced by another nucleophile, and electrophilic substitution, where the pyrazine ring can be further functionalized. The presence of the bromine atom and the methyl group on the pyrazine ring also affects the compound's electronic properties, making it a versatile intermediate in organic synthesis.

Physical Properties Analysis

The physical properties of 2-Bromo-3-methylpyrazine, such as melting point, boiling point, and solubility in various solvents, are influenced by its molecular structure. The bromine atom increases the molecular weight and can affect the compound's volatility and solubility characteristics, which are important factors in its handling and application in chemical synthesis.

Chemical Properties Analysis

2-Bromo-3-methylpyrazine's chemical properties, including reactivity towards various chemical reagents, stability under different conditions, and its behavior in chemical reactions, are dictated by the nature of the pyrazine ring and the substituents attached to it. These properties are critical for its use as a building block in organic synthesis and in the development of pharmaceuticals and other biologically active compounds.

References (Sources)

- For methodologies and applications of pyrazine synthesis, including halogenation and methylation techniques: Vinogradov et al., 2005.

- For insights into the biosynthesis and metabolism of pyrazine compounds: Lei et al., 2018.

- On the practical synthesis of halogenated biphenyls, potentially analogous to halogenated pyrazines: Qiu et al., 2009.

Aplicaciones Científicas De Investigación

Field: Chemistry

- Application : 2-Bromo-3-methylpyrazine is a chemical compound used in various chemical syntheses . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

- Results or Outcomes : The outcomes also depend on the specific research context. For instance, in one study, 2-Bromo-3-methylpyrazine was used in the structural elucidation of enantiopure and racemic 2-Bromo-3-Methylbutyric Acid . The crystal structures of ®- and rac-1 were revealed by X-ray crystallography .

Field: Organic Chemistry

- Application : 2-Bromo-3-methylpyrazine is used in the Suzuki–Miyaura (SM) coupling reaction . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

- Results or Outcomes : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Field: Medicinal Chemistry

- Application : Pyrazine and phenazine heterocycles, which include 2-Bromo-3-methylpyrazine, are platforms for total synthesis and drug discovery . These heterocycles demonstrate a breadth of biological activities that are of significant interest to human health and medicine .

- Results or Outcomes : The outcomes also depend on the specific research context. For instance, pyrazine and phenazine agents have shown potential therapeutic value, including several clinically used agents . They possess interesting reactivity profiles that have been on display in numerous cases of innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs .

Propiedades

IUPAC Name |

2-bromo-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBBGCAETKIKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499048 | |

| Record name | 2-Bromo-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methylpyrazine | |

CAS RN |

120984-76-1 | |

| Record name | 2-Bromo-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120984-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)

![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)

![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)